2-(4-Fluorophenoxy)ethanesulfonyl fluoride
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Overview
Description
2-(4-Fluorophenoxy)ethanesulfonyl fluoride is an organic compound with the molecular formula C8H8F2O3S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in recent years due to their applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride typically involves the reaction of 4-fluorophenol with ethanesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as triethylamine, to facilitate the reaction between 4-fluorophenol and ethanesulfonyl fluoride .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
2-(4-Fluorophenoxy)ethanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting enzymes with sulfonyl fluoride-sensitive active sites.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amino acids in proteins. This reactivity is exploited in chemical biology to covalently modify proteins and study their function. The compound can also inhibit enzymes by reacting with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonyl Fluoride: Similar in structure but lacks the 4-fluorophenoxy group, making it less specific in certain reactions.
4-Chlorophenoxyethanesulfonyl Fluoride: Similar but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and selectivity.
4-Aminophenoxyethanesulfonyl Fluoride: Contains an amino group, which can introduce different reactivity patterns compared to the fluorine-substituted compound.
Uniqueness
2-(4-Fluorophenoxy)ethanesulfonyl fluoride is unique due to the presence of the 4-fluorophenoxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise modification of biological molecules is required .
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSXWXZUCOECNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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